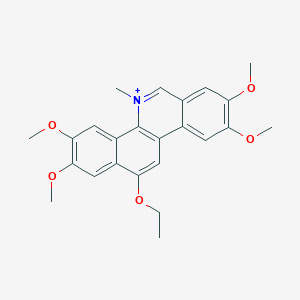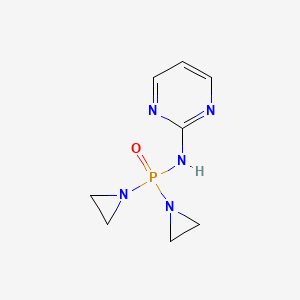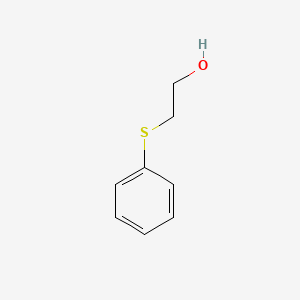
亚甲蓝还原体
科学研究应用
氢甲基硫堇在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: 它被用作模型化合物来研究吩噻嗪衍生物的化学性质及其反应.
生物学: 该化合物用于研究以了解tau蛋白聚集的机制及其抑制.
作用机制
氢甲基硫堇通过抑制tau蛋白的聚集发挥作用。 tau蛋白参与稳定神经元中的微管,它们的聚集会导致神经纤维缠结的形成,这是阿尔茨海默病的标志 . 氢甲基硫堇与tau蛋白结合,阻止它们的聚集并促进已存在缠结的解聚 . 这种作用有助于维持神经元功能并减缓神经退行性疾病的进展 .
生化分析
Biochemical Properties
Leucomethylene blue plays a significant role in biochemical reactions, particularly in redox processes. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with methemoglobin reductase, which reduces methylene blue to leucomethylene blue. This interaction is crucial for the reduction of methemoglobin to hemoglobin, thereby restoring its oxygen-carrying capacity . Additionally, leucomethylene blue interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), acting as a probe for their detection .
Cellular Effects
Leucomethylene blue has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, leucomethylene blue has been shown to enhance mitochondrial function and ATP production, thereby supporting cell survival under hypoxic conditions . It also exhibits antioxidant properties, reducing oxidative stress in cells .
Molecular Mechanism
The molecular mechanism of leucomethylene blue involves its redox activity. It undergoes reversible oxidation and reduction, switching between methylene blue and leucomethylene blue. This redox cycling is crucial for its interaction with biomolecules. Leucomethylene blue can inhibit enzymes such as nitric oxide synthase (NOS) and monoamine oxidase (MAO), thereby modulating cellular signaling pathways . It also affects gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of leucomethylene blue change over time. It is relatively stable under physiological conditions but can degrade under certain conditions. Long-term studies have shown that leucomethylene blue maintains its redox activity and continues to influence cellular functions over extended periods . Its stability can be affected by factors such as pH and temperature .
Dosage Effects in Animal Models
The effects of leucomethylene blue vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as enhanced mitochondrial function and reduced oxidative stress. At high doses, it can cause adverse effects such as hemolysis and methemoglobinemia . The threshold for these effects varies among different animal species, with some being more susceptible to toxicity than others .
Metabolic Pathways
Leucomethylene blue is involved in several metabolic pathways. It is rapidly converted to methylene blue by methemoglobin reductase and vice versa. This redox cycling is crucial for its role in reducing methemoglobin to hemoglobin . Additionally, leucomethylene blue interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase .
Transport and Distribution
Leucomethylene blue is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes due to its lipophilic nature and accumulate in specific cellular compartments . Transporters and binding proteins also play a role in its distribution, affecting its localization and accumulation within cells .
Subcellular Localization
Leucomethylene blue is primarily localized in the mitochondria, where it exerts its effects on cellular respiration and ATP production . It can also be found in other subcellular compartments, such as the cytoplasm and nucleus, where it influences various cellular processes . Targeting signals and post-translational modifications may direct leucomethylene blue to specific organelles, enhancing its functional activity .
准备方法
氢甲基硫堇通过一系列从甲基硫堇氯化物开始的化学反应合成。 合成路线包括将甲基硫堇氯化物还原为其无色体,然后甲基化生成氢甲基硫堇 . 工业生产方法涉及优化这些反应以实现高产率和高纯度,确保化合物的稳定性和生物利用度 .
化学反应分析
氢甲基硫堇经历了几种类型的化学反应,包括:
氧化: 该化合物可以被氧化回其母体化合物,甲基硫堇氯化物。
还原: 它可以被还原为其无色体,这是其合成的关键步骤。
这些反应中常用的试剂包括硼氢化钠等还原剂和碘甲烷等甲基化试剂。 这些反应形成的主要产物是氢甲基硫堇的不同衍生物,它们可能具有不同的药理性质 .
相似化合物的比较
氢甲基硫堇在tau聚集抑制剂中是独一无二的,因为它具有双重作用机制:它不仅抑制tau聚集,而且还促进已存在tau缠结的解聚 . 类似的化合物包括:
甲基硫堇氯化物(亚甲蓝): 氢甲基硫堇的母体化合物,也抑制tau聚集,但具有不同的药代动力学性质.
无色甲基硫堇双(氢甲磺酸盐): 甲基硫堇氯化物的另一种具有类似性质的衍生物.
属性
IUPAC Name |
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWZICCBKBYHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047985 | |
| Record name | Leucomethylene blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-11-6 | |
| Record name | Leucomethylene blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydromethylthionine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucomethylene blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROMETHYLTHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHU4GYZ2R3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,9-dimethyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one](/img/structure/B1207401.png)
![[4-(3-amino-2,6-dichloro-phenyl)-1,2,5-thiadiazol-3-yl] N-methyl-N-propyl-carbamate](/img/structure/B1207406.png)



![9-Oxabicyclo[4.2.1]non-7-en-1-ol](/img/structure/B1207412.png)







![5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane](/img/structure/B1207425.png)
